![molecular formula C23H21FN2O6S B2490502 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 823829-65-8](/img/structure/B2490502.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound represents a significant interest in the field of organic chemistry and medicinal research due to its unique structure and potential biological activities. Its complex structure incorporates elements like dimethoxyphenyl, fluorobenzenesulfonyl, furan, and oxazolamine, suggesting a versatile platform for studying structure-activity relationships and chemical properties.
Synthesis Analysis
The synthesis of such compounds generally involves multi-step organic reactions, including the formation of furan and oxazole rings, introduction of sulfonyl and dimethoxyphenyl groups, and amine functionalization. A similar synthesis approach is detailed in the synthesis of novel phenylalkylamines, where structural modifications lead to the exploration of structure-activity relationships, highlighting the importance of substituents in determining the compound's biological activities (Trachsel, 2003).
Molecular Structure Analysis
The molecular structure analysis of such compounds would focus on their stereochemistry, electronic distribution, and conformational dynamics, which are crucial for their chemical reactivity and interaction with biological targets. Techniques like NMR, X-ray crystallography, and computational modeling play vital roles in elucidating these aspects. For instance, fluorescence derivatization reagents for amines demonstrate the significance of molecular structure in determining sensitivity and selectivity in analytical applications (Hara et al., 1997).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of novel (Phenylalkyl)amines and their derivatives has been explored for investigating structure-activity relationships, particularly focusing on their interaction with serotonin receptors. Such compounds, including variants with dimethoxyphenylethylamine backbones, demonstrate significant pharmacological potential due to their agonistic or antagonistic behavior on 5-HT2A/C ligands, depending on their substituents (Trachsel, 2003). Additionally, the design and synthesis of chiral auxiliaries based on dimethoxyphenyl)ethylamine structures have been developed for diastereoselective alkylation, showcasing their utility in asymmetric synthesis (Kohara, Hashimoto, & Saigo, 1999).
Photoreactivity and Material Science Applications
Photochemical methodologies for synthesizing fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, have been reported, highlighting the potential of related compounds in developing new materials with unique properties (Buscemi et al., 2001). This approach underscores the versatility of the compound's framework in synthesizing heterocyclic structures with potential applications in material science.
Pharmacological Activities
Research into natural products derived from seaweed has led to the identification of furanyl derivatives with significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings suggest the potential for compounds with similar backbones to serve as leads in drug discovery, particularly in the development of safer anti-inflammatory and antioxidant agents (Makkar & Chakraborty, 2018).
Antimicrobial Activity
The exploration of novel quinazolinone derivatives, including those with structural similarities to the compound of interest, has demonstrated their potential in antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents in response to growing resistance to existing drugs (Habib, Hassan, & El‐Mekabaty, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O6S/c1-29-18-10-5-15(14-20(18)30-2)11-12-25-22-23(26-21(32-22)19-4-3-13-31-19)33(27,28)17-8-6-16(24)7-9-17/h3-10,13-14,25H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRECUKSRVRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

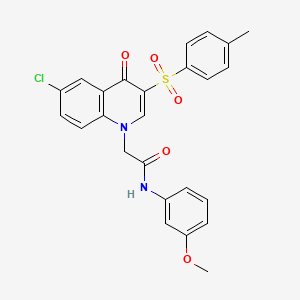
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)

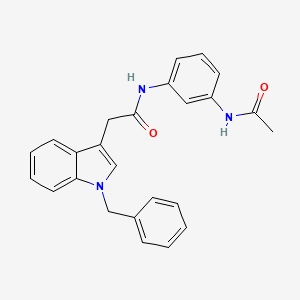
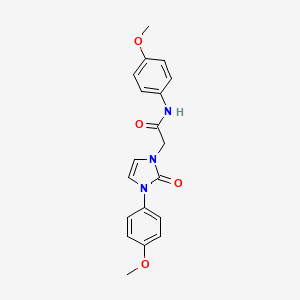
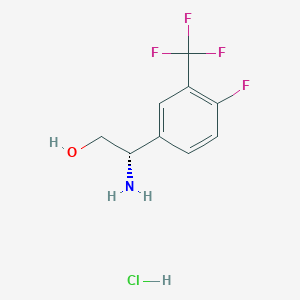
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)
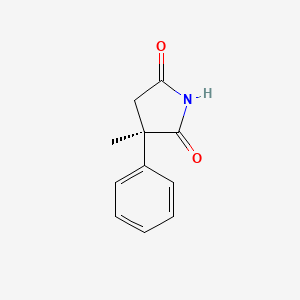
![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

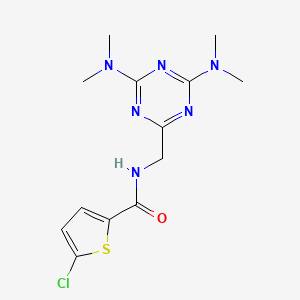
![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)